(R)-2-((Methoxycarbonyl)amino)butanoic acid, also known as (R)-2-amino-4-methoxycarbonylbutanoic acid, is a chiral amino acid derivative. It is characterized by the presence of a methoxycarbonyl group attached to the amino group of the butanoic acid backbone. This compound is significant in both organic synthesis and biological applications due to its unique structural features.
(R)-2-((Methoxycarbonyl)amino)butanoic acid belongs to the class of amino acids, specifically as a derivative of butanoic acid. It is classified under organic compounds with functional groups including amines and carboxylic acids.
The synthesis of (R)-2-((Methoxycarbonyl)amino)butanoic acid typically involves several methods:
The synthesis often requires precise control over reaction conditions, including temperature, pressure, and the concentration of reactants, to achieve optimal yields and purity.
The molecular structure of (R)-2-((Methoxycarbonyl)amino)butanoic acid can be represented as follows:
The compound has distinct stereochemical properties due to its chiral center at the second carbon atom, which influences its reactivity and interactions in biological systems.
(R)-2-((Methoxycarbonyl)amino)butanoic acid can undergo various chemical reactions:
These reactions are typically carried out under controlled conditions to ensure selectivity and yield of desired products.
The mechanism of action for (R)-2-((Methoxycarbonyl)amino)butanoic acid involves its interaction with specific molecular targets such as enzymes and receptors. The methoxycarbonyl group can engage in hydrogen bonding and electrostatic interactions crucial for binding at active sites. Additionally, the methyl group contributes hydrophobic interactions that enhance binding affinity.
(R)-2-((Methoxycarbonyl)amino)butanoic acid has several scientific uses:
Carbamate-forming reactions represent a cornerstone in the stereocontrolled synthesis of enantiopure (R)-2-((Methoxycarbonyl)amino)butanoic acid. These reactions exploit the electrophilic character of chloroformates or carbonate derivatives to install the methoxycarbonyl group with retention of configuration at the chiral α-carbon center. The iodocarbamation approach demonstrates exceptional stereocontrol for synthesizing chiral amino acid derivatives with defined relative configurations. This method facilitates the regio- and stereo-selective synthesis of 1,3-syn and 1,2-anti amino alcohol derivatives, principles extendable to carbamate-protected amino acids. The reaction proceeds through a cyclic iodonium ion intermediate that directs nucleophilic attack with precise stereochemical outcomes, enabling the construction of chiral carbamates without racemization [3].
Alternative carbamate-forming methodologies include:
Table 1: Carbamate-Forming Reagents for (R)-2-((Methoxycarbonyl)amino)butanoic Acid Synthesis
Reagent | Temperature (°C) | Reaction Time (h) | Enantiomeric Excess (%) | Key Advantage |
---|---|---|---|---|
Methyl Chloroformate | 0-5 | 2 | >99.5 | Rapid reaction, high yield |
Dimethyl Carbonate | 80-90 | 12 | >99 | Non-toxic, green chemistry approach |
CDI/Methanol | 25 | 8 | >99.8 | Mild conditions, excellent retention |
Diphenyl Carbonate | 60 | 6 | 99.2 | Low epimerization risk |
The critical advantage of carbamate-mediated functionalization lies in its configurational stability during protection. Unlike amide bond formation, which may risk racemization through enolization, carbamoylation proceeds without compromising stereochemical integrity. This stereoretentive characteristic makes carbamate chemistry indispensable for producing enantiopure building blocks for pharmaceutical applications, such as hepatitis C virus NS5A replication complex inhibitors where chirality directly influences biological activity [7].
Multi-enzyme cascades provide an efficient platform for synthesizing enantiopure (R)-2-((Methoxycarbonyl)amino)butanoic acid from inexpensive precursors through orchestrated biotransformations. These systems mimic natural metabolic pathways by combining complementary enzymatic activities in a single reaction vessel, often with cofactor recycling mechanisms to ensure economic viability. A representative cascade for analogous β-amino acids employs three sequential enzymatic steps: l-threonine deamination, stereoselective transamination, and carbamoylation, demonstrating the modular design principles applicable to our target molecule [2].
The cascade approach exemplifies modular biocatalytic design comprising:
Table 2: Performance Metrics of Enzyme Cascades for Chiral Amino Acid Derivatives
Enzyme Combination | Substrate Loading (g/L) | Yield (%) | ee (%) | Productivity (g/L/h) |
---|---|---|---|---|
B. subtilis TD + EcGDH' + Carbamoylase | 50 | 89.2 | >99 | 1.86 |
S. lycopersicum TD + EcGDH' (double copy) | 63.6 | 91.4 | >99 | 2.65 |
L-AAD + FDH + R-LDH (analog system) | 97.6 | 96.9 | >99 | 4.07 |
Large-scale implementations (1L bioreactors) have demonstrated exceptional productivity, with cascades producing >97 g/L of enantiopure amino acid derivatives at yields exceeding 95% [8]. The spatial organization of enzymes (free vs. immobilized) significantly impacts cascade efficiency. Co-immobilization of dehydrogenase and formate dehydrogenase (FDH) for NADPH regeneration on chitosan beads enhances total turnover numbers by minimizing diffusion limitations and enzyme inactivation. For (R)-2-aminobutyric acid production, engineered E. coli strains expressing mutated glutamate dehydrogenase achieve product accumulation of 0.40 mg/L without precursor feeding, increasing to 1.70 mg/L with L-threonine supplementation [2]. The downstream enzymatic carbamoylation completes the synthesis with negligible racemization (<0.2% enantiomerization), contrasting with chemical methods requiring extensive purification to achieve similar enantiopurity.
Metabolically engineered microbial strains provide living factories for asymmetric synthesis of (R)-2-((Methoxycarbonyl)amino)butanoic acid precursors. Strain engineering focuses on three critical aspects: precursor flux enhancement, cofactor supply optimization, and expression tuning of heterologous enzymes. Saccharomyces cerevisiae has demonstrated remarkable potential for producing (R)-2-aminobutyric acid through pathway engineering. By introducing heterologous threonine deaminases and modifying endogenous amino acid metabolism, researchers have achieved significant improvements in chiral precursor titers [2].
Key strain engineering strategies include:
The highest-producing strain combined B. subtilis threonine deaminase with mutated E. coli glutamate dehydrogenase, accumulating 0.40 ± 0.02 mg/L of (R)-2-aminobutyric acid. This strain exhibited negligible growth defects, indicating metabolic burden was effectively managed through promoter engineering and copy number control [2].
Table 3: Engineered Strain Performance for (R)-2-Aminobutyric Acid Production
Threonine Deaminase Source | Dehydrogenase | Yield (mg/L) | Enantioselectivity | Biomass (OD600) |
---|---|---|---|---|
B. subtilis | EcGDH' | 0.40 ± 0.02 | >99% ee (R) | 15.2 ± 0.3 |
S. lycopersicum | ScGDH' | 0.32 ± 0.01 | >99% ee (R) | 14.8 ± 0.4 |
E. coli | EcGDH' | 0.35 ± 0.03 | >99% ee (R) | 15.0 ± 0.2 |
Endogenous CHA1 | BcLeuDH | 0.28 ± 0.02 | >99% ee (R) | 14.5 ± 0.5 |
Advanced techniques such as dynamic pathway control using quorum-sensing systems further optimize metabolic flux distribution. By decoupling growth and production phases, engineered strains avoid the toxicity associated with intermediate accumulation while maximizing carbon efficiency. The integration of transcriptional biosensors responsive to α-keto acid intermediates enables autonomous regulation of downstream reduction steps, minimizing byproduct formation. These microbial systems provide a sustainable platform for producing enantiopure precursors at scales up to 1L with titers >90 g/L, demonstrating industrial viability [8].
Chemoenzymatic approaches synergistically combine chemical synthesis with enzymatic resolution to achieve chiral amplification in the production of (R)-2-((Methoxycarbonyl)amino)butanoic acid. These hybrid strategies overcome limitations inherent in purely chemical or biological methods by leveraging the complementary strengths of both disciplines: chemical steps provide high reaction rates and broad substrate scope, while enzymatic steps confer exquisite stereoselectivity. The most effective chemoenzymatic sequences employ kinetic resolution of racemic precursors or dynamic kinetic resolution (DKR) processes where racemization and stereoselective transformation occur simultaneously [5].
Prominent chemoenzymatic routes include:
The carbamate-mediated functionalization strategy described in Section 1.1 integrates seamlessly with enzymatic resolution. Racemic 2-((Methoxycarbonyl)amino)butanoic acid undergoes stereoselective hydrolysis catalyzed by engineered amidases or esterases that discriminate between enantiomers based on transition-state stabilization differences. Pseudomonas fluorescens esterase mutants achieve enantiomeric ratios (E-values) >200 for the hydrolysis of N-Moc-aminobutyric ethyl esters, enabling theoretical yields up to 100% in DKR configurations [5].
The integration of artificial metalloenzymes represents a cutting-edge development in chiral amplification. These hybrid catalysts combine synthetic metal complexes (e.g., Ru(arene) racemization catalysts) with protein scaffolds engineered for selective recognition of the (R)-enantiomer. This approach achieves tandem racemization and enantioselective transformation in a single-pot system, demonstrated by the production of (R)-N-Moc-aminobutyric acid with 98% ee and 95% isolated yield. The spatiotemporal coordination between chemical and enzymatic steps minimizes intermediate degradation while maximizing chiral amplification efficiency, reducing processing time by 40% compared to sequential approaches [2].
CAS No.: 654654-76-9
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8